Methyl 4-(1-cyanocyclopropyl)benzoate
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Overview
Description
Methyl 4-(1-cyanocyclopropyl)benzoate is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is an ester derivative of benzoic acid, featuring a cyanocyclopropyl group attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate typically involves the reaction of 4-(1-cyanocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-cyanocyclopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(1-cyanocyclopropyl)benzoic acid and methanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating agents like nitric acid (HNO₃) for nitration; halogens like bromine (Br₂) for halogenation.
Major Products
Hydrolysis: 4-(1-cyanocyclopropyl)benzoic acid and methanol.
Reduction: 4-(1-aminocyclopropyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(1-cyanocyclopropyl)benzoate is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the cyclopropyl group, making it less sterically hindered.
Methyl 4-(1-cyanocyclopropyl)phenylacetate: Contains an additional methylene group between the benzene ring and ester group.
Uniqueness
Methyl 4-(1-cyanocyclopropyl)benzoate is unique due to the presence of the cyanocyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such groups in various chemical and biological contexts .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 4-(1-cyanocyclopropyl)benzoate |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
InChI Key |
VGKCPHYFIBFXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)C#N |
Origin of Product |
United States |
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